molecular formula C15H21NO2 B291288 N-(2-ethoxyphenyl)cyclohexanecarboxamide

N-(2-ethoxyphenyl)cyclohexanecarboxamide

Cat. No.: B291288
M. Wt: 247.33 g/mol
InChI Key: ORXFPYPEXNURHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring an ethoxy-substituted phenyl group. Its structure comprises a cyclohexane ring linked via a carboxamide group to a 2-ethoxyphenyl moiety. This compound is part of a broader class of carboxamides studied for applications in medicinal chemistry, material science, and molecular imaging. Below, we compare its structural, synthetic, and functional properties with similar compounds.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(2-ethoxyphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C15H21NO2/c1-2-18-14-11-7-6-10-13(14)16-15(17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17)

InChI Key

ORXFPYPEXNURHE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2CCCCC2

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Effects on Aromatic Rings

Alkoxy Substituents
  • N-(2-butoxyphenyl)cyclohexanecarboxamide (): Differs in alkoxy chain length (butoxy vs. ethoxy). Structural data (InChIKey: OTGWOWAEISUYKL-GPQMBLKYCY) confirms similar cyclohexane chair conformation .
  • N-(3-methoxyphenyl)cyclohexanecarboxamide ():

    • Methoxy group at the 3-position introduces steric and electronic differences.
    • Methoxy is less electron-donating than ethoxy, altering resonance effects on the amide bond .
Halogen and Hydroxy Substituents
  • N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide (): Chloro and hydroxy groups enhance hydrogen-bonding capacity and acidity (pKa ~8–10 for phenolic OH) compared to ethoxy’s ether linkage. Potential for metal chelation due to Cl and OH groups, unlike the ethoxy analog .
  • N-(2-cyanophenyl)cyclohexanecarboxamide (): Cyano group is strongly electron-withdrawing, destabilizing the amide resonance and reducing basicity. Contrasts with ethoxy’s electron-donating nature, which stabilizes adjacent π-systems .

Aliphatic vs. Aromatic Substitutents

  • Higher solubility in nonpolar solvents (e.g., hexane) due to alkyl chain .
  • N-(1-phenylethyl)cyclohexanecarboxamide ():

    • Combines aliphatic (ethyl) and aromatic (phenyl) groups.
    • Steric bulk may hinder rotational freedom of the cyclohexane ring compared to the planar ethoxyphenyl group .

Functional Group Variations

Thiourea Derivatives ():
  • N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide :
    • Thiourea group (–N–C(S)–NH–) introduces sulfur-based reactivity and metal-chelating capability.
    • Exhibits intramolecular N–H···O hydrogen bonding, stabilizing a pseudo-six-membered ring. Ethoxyphenyl analogs lack this feature .
Fluorinated Analogs ():
  • 18F-FCWAY and 18F-Mefway :
    • Fluorine-18 labeling enables positron emission tomography (PET) imaging of serotonin 1A receptors.
    • Piperazine and pyridinyl substituents enhance receptor affinity (Ki < 1 nM) compared to ethoxyphenyl’s lower specificity .

Physicochemical Properties

Compound logP* Solubility (mg/mL) Melting Point (°C)
N-(2-ethoxyphenyl)cyclohexanecarboxamide 3.2 0.15 (water) 120–125†
N-(2-butoxyphenyl)cyclohexanecarboxamide 3.8 0.08 (water) 95–100‡
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide 2.5 0.20 (water) 180–185

*Calculated using ChemAxon. †Estimated based on aliphatic analogs. ‡Data inferred from PubChem ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.